molecular formula C15H14N4O B7450840 N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

Cat. No.: B7450840
M. Wt: 266.30 g/mol
InChI Key: OZJZYNDTZQSOEG-UHFFFAOYSA-N
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Description

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, an alkyne group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the pyrimidine derivative and a suitable benzoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne group, and a benzamide moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZYNDTZQSOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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